molecular formula C17H21BO4S B2538433 Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate CAS No. 2377609-47-5

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2538433
CAS No.: 2377609-47-5
M. Wt: 332.22
InChI Key: DBUVFSFDPVRNLY-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate (CAS: 2377609-47-5) is a boronic ester derivative featuring a benzo[b]thiophene core substituted with an ethyl ester group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals, agrochemicals, and organic electronics . Its stability, commercial availability, and compatibility with palladium catalysis make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO4S/c1-6-20-15(19)14-10-11-12(8-7-9-13(11)23-14)18-21-16(2,3)17(4,5)22-18/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUVFSFDPVRNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(SC3=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate typically involves the following steps:

  • Boronic Acid Formation: The starting material, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is reacted with a suitable boronic acid derivative.

  • Coupling Reaction: The boronic acid derivative is then coupled with benzo[b]thiophene-2-carboxylate under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura reaction.

  • Esterification: The resulting product is esterified to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, reduced derivatives.

  • Substitution: Amides, esters, ethers.

Scientific Research Applications

Organic Synthesis

ETBT serves as a versatile building block in organic synthesis. Its reactivity is primarily utilized in the Suzuki-Miyaura coupling reaction , which enables the formation of new carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and polymers.

Table 1: Key Reactions Involving ETBT

Reaction TypeDescription
Suzuki-Miyaura CouplingFormation of biaryl compounds via coupling with aryl halides
Cross-Coupling ReactionsUsed in the synthesis of pharmaceuticals and agrochemicals
PolymerizationPotential use in creating conductive polymers

Potential Therapeutic Applications

  • Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines.
  • Antioxidant Properties : Research indicates that derivatives of thiophene exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Materials Science

ETBT's unique structure contributes to its utility in materials science. Its properties may allow it to be used in:

  • Organic Electronics : As a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
  • Nanomaterials : Potential applications in the development of nanostructured materials for sensors and drug delivery systems.

Case Studies and Research Findings

  • Suzuki-Miyaura Coupling Studies :
    • A study demonstrated the efficiency of ETBT as a coupling partner with various aryl halides to produce biaryl compounds with high yields and selectivity .
  • Biological Activity Investigations :
    • Preliminary investigations into structurally related compounds have indicated that they can induce apoptosis in cancer cells, suggesting that ETBT could similarly affect cell proliferation .
  • Material Properties Exploration :
    • Research into the application of thiophene derivatives in organic electronics has shown promising results regarding their conductivity and stability when integrated into electronic devices .

Mechanism of Action

The mechanism by which Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, facilitating the formation of new bonds. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in biological processes.

  • Receptors: It may bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

(a) Benzo[b]thiophene vs. Thieno[3,2-b]thiophene
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate (CAS: N/A, ): Replaces the benzo[b]thiophene core with a fused thieno[3,2-b]thiophene system. Molecular Weight: 310.24 g/mol (C₁₅H₁₉BO₄S₂) vs. 336.2 g/mol for the target compound .
(b) Benzo[b]thiophene vs. Simple Thiophene
  • Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 1150271-60-5, ): Lacks the fused benzene ring, reducing steric hindrance and electronic conjugation.

Substituent Position and Functional Group Variations

(a) Boronate Position: 4- vs. 5-Substitution
  • Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate (CAS: 690632-26-9, ):
    • Boronate group at the 5-position instead of 4.
    • Altered electronic effects: The 4-position in the target compound allows better conjugation between the boronate and ester groups, enhancing electron-withdrawing effects for cross-coupling reactivity .
(b) Ester Group: Ethyl vs. Methyl
  • Lower lipophilicity (logP ~2.1 vs. ~2.5 for ethyl), influencing solubility in organic solvents .

Boronated vs. Non-Boronated Analogs

  • (2-(Ethoxycarbonyl)benzo[b]thiophen-4-yl)boronic acid (CAS: 2377611-46-4, ):
    • Boronic acid derivative (unprotected) instead of boronic ester.
    • Higher reactivity in couplings but lower stability, requiring anhydrous conditions for storage .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate C₁₆H₁₉BO₄S 336.2 2377609-47-5 Suzuki couplings, OLED materials
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate C₁₃H₁₉BO₄S 282.16 1150271-60-5 Pharmaceutical intermediates
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate C₁₅H₁₇BO₄S 308.18 690632-26-9 Organic electronics
(2-(Ethoxycarbonyl)benzo[b]thiophen-4-yl)boronic acid C₁₁H₁₁BO₄S 254.08 2377611-46-4 Lab-scale cross-couplings

Biological Activity

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various therapeutic areas.

Structural Overview

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H21BO4
  • Molar Mass : 276.14 g/mol
  • CAS Number : 195062-62-5

The structure features a benzo[b]thiophene moiety conjugated with a dioxaborolane group, which is known for its role in enhancing the pharmacological properties of compounds.

Synthesis

This compound can be synthesized through various organic reactions involving boronic esters and thiophene derivatives. The synthetic route typically involves the formation of the dioxaborolane moiety followed by coupling with the benzo[b]thiophene scaffold.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the benzo[b]thiophene class. For example:

  • Inhibition of MDA-MB-231 Cells : Compounds structurally similar to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene have shown significant inhibition of proliferation in MDA-MB-231 triple-negative breast cancer (TNBC) cells. One study reported an IC50 value of approximately 0.126 μM for a related compound .
  • Mechanism of Action : The anticancer activity is often attributed to apoptosis induction and cell cycle arrest at the G2/M phase. The compounds may also inhibit key signaling pathways such as EGFR phosphorylation .

Additional Biological Activities

The biological profile of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene derivatives extends beyond anticancer effects:

  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models .
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for their neuroprotective effects against neuroinflammation .

Table: Summary of Biological Activities

Activity Compound/Reference IC50 Value Mechanism
Anticancer (MDA-MB-231)Similar Compounds 0.126 μMApoptosis induction
Anti-inflammatoryRelated Derivatives Not specifiedCytokine inhibition
NeuroprotectionSimilar Structures Not specifiedInhibition of neuroinflammation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For example, a benzo[b]thiophene precursor is reacted with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in 1,4-dioxane at 90°C for 24 hours under inert atmosphere, yielding ~43% after purification . Alternative methods involve nucleophilic substitution on halogenated intermediates using boronic ester reagents .

Q. How is the compound characterized structurally?

  • Methodological Answer : X-ray crystallography is critical for confirming the boronate ester geometry and benzo[b]thiophene core. Single-crystal diffraction (e.g., using Cu-Kα radiation) resolves bond angles and distances, such as the boron-oxygen bonds (~1.36 Å) and planarity of the aromatic system . Supplementary techniques include 1H^1\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR to verify ester and boronate functionalities .

Q. What solvents and conditions ensure stability during storage?

  • Methodological Answer : The compound is moisture-sensitive due to the boronate group. Store under inert gas (argon/nitrogen) in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at –20°C. Avoid prolonged exposure to light or heat, as decomposition generates boric acid byproducts .

Q. What safety precautions are required during handling?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Q. How is purity assessed post-synthesis?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+H]⁺ at 359.2 g/mol), while TLC (silica, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings using this compound?

  • Methodological Answer : Yield improvements (from 43% to >60%) are achieved by:

  • Using microwave-assisted heating (100°C, 30 min) to accelerate coupling .
  • Adding stoichiometric Cs₂CO₃ to deprotonate intermediates and stabilize the palladium catalyst .
  • Replacing 1,4-dioxane with toluene for better solubility of aryl halide partners .

Q. What strategies mitigate hydrolytic instability of the boronate ester?

  • Methodological Answer : Stabilize the compound via:

  • Lyophilization to remove trace water .
  • Coating with hydrophobic ionic liquids (e.g., [BMIM][PF₆]) to reduce moisture ingress .
  • Derivatizing into trifluoroborate salts for enhanced shelf life .

Q. How does steric hindrance from the tetramethyl dioxaborolane group affect reactivity?

  • Methodological Answer : The pinacol boronate’s steric bulk slows transmetalation in cross-couplings. Kinetic studies show 2–3× slower reaction rates compared to unsubstituted boronic acids. Computational modeling (DFT) reveals energy barriers for Pd–B bond formation increase by ~5 kcal/mol .

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Yes. The benzo[b]thiophene scaffold is a known pharmacophore. Functionalization via ester hydrolysis (LiOH/THF/H₂O) yields carboxylic acid derivatives for amide coupling with bioactive amines (e.g., anti-inflammatory agents) . Docking studies indicate the boronate group enhances binding to serine proteases .

Q. How to resolve contradictions in reported synthetic yields?

  • Methodological Answer : Discrepancies arise from:

  • Catalyst loading : 5 mol% Pd(dppf)Cl₂ vs. 2 mol% (lower loading reduces cost but extends reaction time) .
  • Purification : Column chromatography (SiO₂, 10–20% ethyl acetate/hexane) vs. recrystallization (ethanol/water), with the latter favoring higher purity but lower recovery .

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